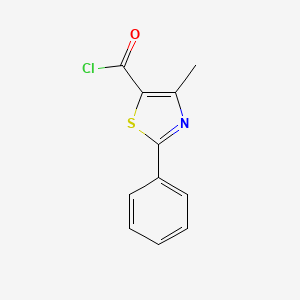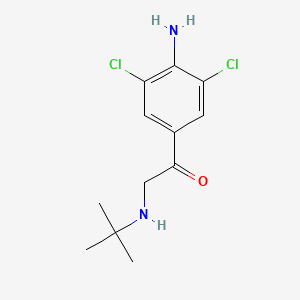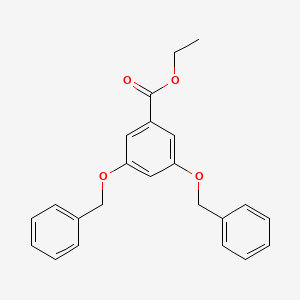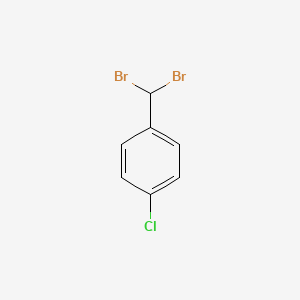
4-Chloro-2-methylquinazoline
Overview
Description
4-Chloro-2-methylquinazoline: is an organic compound with the molecular formula C9H7ClN2 . It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound is characterized by a quinazoline ring system substituted with a chlorine atom at the 4-position and a methyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methylquinazoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-amino-5-chlorobenzonitrile with acetic anhydride can yield this compound. The reaction typically requires heating and may involve the use of catalysts to enhance the yield and selectivity of the product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, resulting in the formation of quinazoline derivatives with altered oxidation states.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base or catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of 4-substituted quinazoline derivatives, while oxidation and reduction reactions can lead to quinazoline derivatives with different functional groups .
Scientific Research Applications
4-Chloro-2-methylquinazoline has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, particularly those with anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: It serves as a tool for studying biological pathways and mechanisms, especially those involving quinazoline derivatives.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methylquinazoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression. By inhibiting these enzymes, this compound can exert anticancer effects . The compound may also interact with other molecular targets, depending on its specific structure and functional groups .
Comparison with Similar Compounds
4-Chloroquinazoline: Similar in structure but lacks the methyl group at the 2-position.
2-Chloroquinazoline: Similar in structure but lacks the chlorine atom at the 4-position.
4-Chloro-2-(chloromethyl)quinazoline: Similar but has an additional chloromethyl group at the 2-position.
Uniqueness: 4-Chloro-2-methylquinazoline is unique due to the presence of both a chlorine atom at the 4-position and a methyl group at the 2-position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other quinazoline derivatives .
Properties
IUPAC Name |
4-chloro-2-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-11-8-5-3-2-4-7(8)9(10)12-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAZMOAXEMIBAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382906 | |
| Record name | 4-chloro-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6484-24-8 | |
| Record name | 4-chloro-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 4-chloro-2-methylquinazoline highlighted in the research?
A1: The research demonstrates the use of this compound as a starting material for the synthesis of 4-aroyl-2-methylquinazolines []. This transformation involves a nucleophilic aromatic substitution reaction where the chlorine atom in the 4-position is replaced by an aroyl group derived from an aromatic aldehyde.
Q2: What is the role of 1,3-dimethylbenzimidazolium iodide in the reaction with this compound?
A2: 1,3-dimethylbenzimidazolium iodide acts as a catalyst in the aroylation reaction of this compound []. While the exact mechanism is not detailed in the provided abstract, it likely involves the formation of a reactive intermediate with the aromatic aldehyde, facilitating the subsequent nucleophilic substitution on the quinazoline ring.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(2-Thienyl)-1,3-thiazol-4-yl]methylamine](/img/structure/B1586928.png)








![(2S,3R,4R,5R,6S)-2-[(2S,3R,4R,5R,6R)-4,5-Dihydroxy-2-[(4S,5'R,7S,8R,9S,13S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]-6-methyl-2-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/new.no-structure.jpg)
